Enhanced Lipophilicity of 6-Chloro Analog Relative to Unsubstituted and 6-Fluoro Analogs
The 6-chloro substituent on 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid increases the predicted logP by 0.65 log units over the unsubstituted parent compound and by 0.34 log units over the 6-fluoro analog, according to vendor-reported values . This heightened lipophilicity can enhance passive membrane permeability and may improve cellular uptake in assays where an unsubstituted or more polar analog is insufficient.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.4414 |
| Comparator Or Baseline | Unsubstituted 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid: logP = 1.788; 6-Fluoro analog: logP = 2.1 |
| Quantified Difference | +0.65 log units vs. unsubstituted; +0.34 log units vs. 6-fluoro |
| Conditions | Predicted via fragment-based method (vendor data); no experimental logP for the target compound has been published. |
Why This Matters
Higher logP translates to greater hydrophobicity, which can improve the compound's ability to cross lipid bilayers in cell-based assays and alter retention time in reversed-phase HPLC purification, directly impacting experimental design and purification strategy.
